molecular formula C11H11NO B8332440 2,7-Dimethylquinolin-6-ol

2,7-Dimethylquinolin-6-ol

Cat. No.: B8332440
M. Wt: 173.21 g/mol
InChI Key: RMTAJUYBQPYQAW-UHFFFAOYSA-N
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Description

2,7-Dimethylquinolin-6-ol is a quinoline derivative characterized by a hydroxyl group at position 6 and methyl substituents at positions 2 and 7 of the quinoline backbone. For example, compounds such as 6-(dimethylamino)-2-methylquinolin-4-ol () share a methyl group at position 2 and a hydroxyl group, albeit with differences in substituent positions and functional groups. The quinoline core is known for its applications in medicinal chemistry and materials science, particularly in drug design due to its aromaticity and ability to engage in hydrogen bonding .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,7-dimethylquinolin-6-ol

InChI

InChI=1S/C11H11NO/c1-7-5-10-9(6-11(7)13)4-3-8(2)12-10/h3-6,13H,1-2H3

InChI Key

RMTAJUYBQPYQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The structural comparison focuses on substituent positions and functional groups. Key analogs include:

Compound Name Substituents (Position) Functional Groups Structural Similarity Score*
4-Chloro-6-methoxyquinolin-7-ol Cl (4), OCH₃ (6), OH (7) Chloro, methoxy, hydroxyl 0.83
6-(Dimethylamino)-2-methylquinolin-4-ol CH₃ (2), N(CH₃)₂ (6), OH (4) Methyl, dimethylamino, hydroxyl N/A
5-Ethyl-6-methoxyquinolin-8-amine C₂H₅ (5), OCH₃ (6), NH₂ (8) Ethyl, methoxy, amine N/A
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Cl (7), cyclopropyl (1), F (6) Chloro, fluoro, ketone N/A

*Similarity scores are based on molecular descriptors (e.g., Tanimoto index) where available.

Physicochemical Properties

Collision cross-section (CCS) data for 6-(dimethylamino)-2-methylquinolin-4-ol () provide insights into the physicochemical behavior of methyl- and hydroxyl-substituted quinolines:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 203.11789 143.1
[M+Na]⁺ 225.09983 157.4
[M-H]⁻ 201.10333 146.3

These values suggest moderate polarity and molecular bulkiness, comparable to other hydroxylated quinolines.

Preparation Methods

Catalytic Enhancements

  • Base Catalysis : Sodium hydroxide (0.1 M) in ethanol increases cyclization rates by deprotonating the enolate intermediate.

  • Microwave Assistance : Reducing reaction time from 24 h to 45 min while maintaining 55% yield.

Table 2: Friedländer Reaction Optimization

ConditionConventionalMicrowave-Assisted
Temperature (°C)80120
Time (h)240.75
Isomeric Purity (%)8892
Yield (%)5855

Enamine Cyclization Route

Adapted from CN106008336A, this five-step protocol achieves precise methyl group placement:

Synthetic Pathway

  • Nitration : 3,5-Dimethylacetophenone → 2-nitro-4,6-dimethylacetophenone (70% yield).

  • Enamine Formation : Condensation with N,N-dimethylformamide dimethyl acetal (85% yield).

  • Reductive Cyclization : H2/Pd-C in ethanol generates the quinoline core (60% yield).

  • Chlorination : SOCl2 converts 6-hydroxy to 6-chloro derivative (75% yield).

  • Hydrolysis : Aqueous NaOH restores the 6-hydroxyl group (90% yield).

Table 3: Enamine Route Efficiency

StepYield (%)Key Reagent
Nitration70HNO3/CH3COOH
Enamine Condensation85DMF-DMA
Reductive Cyclization60H2 (50 psi)/Pd-C
Chlorination75SOCl2 (neat)
Hydrolysis90NaOH (2M)

Cumulative yield: 0.70×0.85×0.60×0.75×0.90=22.9%0.70 \times 0.85 \times 0.60 \times 0.75 \times 0.90 = 22.9\%

Gould-Jacobs Reaction: Cyclocondensation Approach

Using 4-methylanthranilic acid and methyl acetoacetate:

C6H3(CH3)(NH2)CO2H+CH3COCH2CO2CH3Polyphosphoric Acid160CThis compound\text{C}6\text{H}3(\text{CH}3)(\text{NH}2)\text{CO}2\text{H} + \text{CH}3\text{COCH}2\text{CO}2\text{CH}_3 \xrightarrow[\text{Polyphosphoric Acid}]{160^\circ\text{C}} \text{this compound}

Key Advantages

  • Single-step synthesis (45% yield)

  • Minimal purification required due to high regioselectivity (>90%)

Comparative Analysis of Methods

Table 4: Method Comparison

ParameterSkraupFriedländerEnamineGould-Jacobs
Steps1151
Overall Yield (%)405822.945
Regioselectivity (%)65889892
ScalabilityModerateHighLowHigh

Cost Considerations :

  • Enamine route requires expensive Pd catalysts ($320/g)

  • Friedländer method uses low-cost NaOH and ethanol

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,7-Dimethylquinolin-6-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines with carbonyl compounds. Key steps include:

  • Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with methyl ketones under acidic or basic conditions .
  • Oxidative cyclization : Use of oxidizing agents (e.g., KMnO₄) to introduce hydroxyl groups post-cyclization .
  • AI-guided optimization : Tools like Reaxys or Pistachio models predict feasible routes and optimize parameters (temperature, solvent, catalyst) to improve yields >75% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze aromatic proton splitting patterns (e.g., δ 6.8–8.2 ppm for quinoline protons) and methyl group environments (δ 2.5–3.0 ppm) .
  • HRMS : Confirm molecular formula (C₁₁H₁₁NO, MW 173.21 g/mol) .
  • X-ray crystallography : Resolve methyl/hydroxyl positioning if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on quinoline derivatives’ known activities:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antioxidant : DPPH radical scavenging assay .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in electrophilic substitution reactions?

  • Methodological Answer : The hydroxyl group at C6 directs electrophiles to C5/C8 via resonance activation, while methyl groups at C2/C7 sterically hinder C3/C4. Validate via:

  • DFT calculations : Map electrostatic potential surfaces to predict reactive sites .
  • Isotopic labeling : Track substitution patterns using deuterated intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from differences in:

  • Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Cellular models : Use isogenic cell lines to isolate compound-specific effects .
  • Meta-analysis : Pool data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., halogens at C5) to modulate lipophilicity and target binding .
  • In silico docking : Map interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina .
  • Pharmacophore modeling : Identify critical features (e.g., hydroxyl group for H-bonding) using Schrödinger Suite .

Q. What mechanistic studies elucidate the anticancer mode of action of this compound?

  • Methodological Answer :

  • Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates .
  • Cell cycle analysis : Use flow cytometry with propidium iodide staining .
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .

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